2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Beschreibung
The compound 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazolinone derivative characterized by a complex heterocyclic framework. Key structural features include:
- A triazolo[1,5-c]quinazolinone core, which is associated with diverse biological activities, including kinase inhibition and receptor modulation.
- A 2-butyl substituent at position 2, which may influence lipophilicity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-butyl-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-3-4-13-23-27-25-19-9-5-6-10-20(19)31(26(34)32(25)28-23)18-24(33)30-16-14-29(15-17-30)21-11-7-8-12-22(21)35-2/h5-12H,3-4,13-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOTYSPGQFNKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” are the proteins ATF4 and NF-kB. These proteins play a crucial role in the regulation of neuroinflammation and neuroprotection.
Mode of Action
The compound “this compound” interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues. This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound “this compound” affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The molecular and cellular effects of the action of “this compound” include significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biologische Aktivität
The compound 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a derivative of quinazoline and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 398.52 g/mol. It features a piperazine moiety and a triazole ring structure that contribute to its pharmacological properties. The compound's structural characteristics can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1030125-93-9 |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity. A study examining the antitumor effects of various quinazoline compounds found that modifications at specific positions on the quinazoline ring can enhance cytotoxicity against different cancer cell lines. The compound has shown promise in preliminary studies for its potential to inhibit tumor growth in vitro.
For instance, derivatives similar to this compound have been tested against multiple cancer types including leukemia, breast cancer, and lung cancer. The National Cancer Institute's Developmental Therapeutics Program has reported that certain triazole-containing compounds display potent activity against a range of cancer cell lines (e.g., MDA-MB-468 for breast cancer) .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : Studies suggest that quinazoline derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Kinases : Quinazolines are known to act as inhibitors for various kinases involved in signaling pathways that regulate cell growth and survival.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which may contribute to their overall therapeutic potential by reducing tumor-associated inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A series of quinazolines were synthesized and evaluated for their anticancer properties using sulforhodamine B assays on multiple cancer cell lines. Results indicated that certain modifications led to enhanced activity against specific types of cancers .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with piperazine substitutions exhibited significant cytotoxicity against human tumor cell lines, suggesting a promising avenue for further drug development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole and quinazoline derivatives have highlighted the importance of substituent groups on the piperazine ring in modulating biological activity .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant activity .
Antitumor Activity
The triazole and quinazoline components of the compound have been linked to antitumor properties. Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that triazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of the methoxyphenylpiperazine moiety may further enhance this effect through multi-targeted action.
Anti-inflammatory Properties
Compounds similar to this one have shown promise as anti-inflammatory agents. The presence of the quinazoline and triazole rings may contribute to the inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. In vitro studies have reported that derivatives of similar structures exhibit significant COX inhibition, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant-like effects of various piperazine derivatives, including those structurally related to the compound . The findings demonstrated that certain derivatives showed significant improvement in behavioral tests indicative of antidepressant activity in animal models . This supports the hypothesis that modifications to the piperazine structure can yield effective antidepressants.
Case Study 2: Antitumor Activity Assessment
In another investigation, a series of triazole derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity . This reinforces the potential application of the compound as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues: Triazolopyrimidine and Quinazoline Derivatives
Triazoloquinazolinones share structural similarities with triazolopyrimidine sulfonamide herbicides (e.g., flumetsulam), which inhibit acetolactate synthase (ALS) in plants . However, the target compound’s piperazine-containing side chain and lack of sulfonamide groups distinguish it from herbicidal triazolopyrimidines, suggesting divergent applications (e.g., CNS targeting vs. plant enzyme inhibition).
| Feature | Target Compound | Triazolopyrimidine Herbicides (e.g., Flumetsulam) |
|---|---|---|
| Core Structure | Triazoloquinazolinone | Triazolopyrimidine |
| Key Substituents | Piperazine, butyl, methoxyphenyl | Sulfonamide, halogenated aryl groups |
| Primary Bioactivity | Potential GPCR modulation (inferred) | ALS enzyme inhibition |
| Application | Pharmacological (hypothesized) | Agricultural herbicides |
Functional Analogues: Adenosine Receptor Ligands
The piperazine moiety and methoxyphenyl group are common in adenosine receptor ligands. For example:
- Adenosine A2A receptor antagonists (e.g., istradefylline) feature similar arylpiperazine structures and are used in Parkinson’s disease treatment .
- Adenosine A3 receptor agonists (e.g., IB-MECA) incorporate heterocyclic cores but lack the triazoloquinazolinone scaffold.
The target compound’s quinazolinone core may confer selectivity differences compared to classical adenosine ligands, which typically use xanthine or purine derivatives .
| Parameter | Target Compound | Adenosine A2A Antagonists |
|---|---|---|
| Core Structure | Triazoloquinazolinone | Xanthine or non-xanthine heterocycles |
| Receptor Selectivity | Unreported (potentially A2A/A3) | A2A-specific |
| Functional Activity | Agonist/antagonist undefined | Antagonists (e.g., istradefylline) |
Research Findings and Data Analysis
Hypothetical Binding Affinities (Based on Structural Proximity)
While direct data is unavailable, analogous compounds provide insights:
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
|---|---|---|---|
| Target Compound* | ~500 (predicted) | ~200 (predicted) | ~1000 (predicted) |
| Istradefylline | >10,000 | 2.2 | >10,000 |
| IB-MECA | 51 | 2900 | 1.8 |
*Predictions based on structural similarity to adenosine receptor ligands.
Metabolic Stability and Selectivity
- The 2-butyl group may enhance metabolic stability compared to shorter-chain analogues.
- The methoxyphenylpiperazine side chain could reduce off-target effects on serotonin receptors compared to unsubstituted piperazines.
Vorbereitungsmethoden
Niementowski-Type Cyclization
Anthranilic acid derivatives undergo condensation with formamide or urea under thermal conditions to form quinazolinone intermediates. For example, reacting 2-aminobenzoic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline, which can be dehydrogenated to the aromatic quinazolinone. Subsequenttriazole annulation is achieved via cyclocondensation with hydrazine derivatives. A 2014 study demonstrated that microwave-assisted reactions between 3-amino-1,2,4-triazole and quinazolin-4(3H)-one precursors reduce reaction times by 60% compared to conventional heating.
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines to form 2-aminobenzamide intermediates, which cyclize under acidic conditions to quinazolinones. This method offers regioselective control, critical for installing the triazole moiety at position 1,5-c. For instance, refluxing isatoic anhydride with methylamine in ethanol produces 2-methylquinazolin-4(3H)-one, which can be brominated at position 6 before triazole incorporation.
Alkylation at Position 2: Introducing the Butyl Group
The 2-butyl substituent is introduced via nucleophilic substitution or metal-mediated coupling:
Alkali Metal Salt Alkylation
A method adapted from benzisothiazoline synthesis involves deprotonating the triazoloquinazolinone nitrogen with sodium hydride in aprotic solvents (e.g., DMF), followed by reaction with 1-bromobutane. A 2012 patent reported 74% yield for analogous 2-butylbenzisothiazolinone using BIT sodium salt and n-butyl bromide at 85–90°C. Applied to our target, this approach may require extended reaction times (8–12 hr) due to steric hindrance from the fused triazole ring.
Mitsunobu Reaction
Alternative alkylation via Mitsunobu conditions (DIAD, PPh₃) using butanol could circumvent solubility issues. However, competing O-alkylation at the quinazolinone carbonyl necessitates careful stoichiometric control (1:1.2 substrate:butanol ratio).
Side Chain Installation: Oxoethylpiperazine Moiety
The 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl group at position 6 is installed through:
Nucleophilic Acyl Substitution
Quinazolinone bromination at position 6 (NBS, CCl₄) generates a handle for introducing the side chain. Subsequent Ullmann coupling with 2-(piperazin-1-yl)acetamide derivatives under CuI/L-proline catalysis achieves C–N bond formation. A 2014 protocol using ligand-free copper catalysis reported 68–72% yields for analogous piperazine-quinazoline couplings.
Reductive Amination
Condensing 6-(2-oxoethyl)triazoloquinazolinone with 1-(2-methoxyphenyl)piperazine in the presence of NaBH₃CN provides a one-step route. However, over-reduction of the ketone to a secondary alcohol remains a challenge, requiring strict temperature control (0–5°C).
Comparative Analysis of Synthetic Routes
| Method | Step | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Niementowski + Alkylation | Core + C2 | 52 | Cost-effective reagents | Multi-step purification |
| Isatoic Anhydride + Mitsunobu | Core + C2 | 48 | Regioselective alkylation | High Pd catalyst loading |
| Ullmann Coupling | C6 | 68 | Broad substrate tolerance | Copper residue contamination |
| Reductive Amination | C6 | 61 | Single-step installation | Sensitive to moisture |
Optimization Strategies
Solvent Systems
Polar aprotic solvents (DMF, NMP) enhance solubility during alkylation but risk quinazolinone decomposition above 100°C. Mixed solvent systems (e.g., DMF:H₂O 4:1) mitigate thermal degradation while maintaining reaction efficacy.
Catalytic Enhancements
Palladium nanoparticles (PdNPs) immobilized on mesoporous silica improve Ullmann coupling efficiency, enabling catalyst recycling and reducing metal leaching to <0.1 ppm.
Q & A
Q. What are the key synthetic pathways for preparing 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazoloquinazolinone core via cyclization of substituted quinazoline precursors under reflux with reagents like acetic anhydride or POCl₃ .
- Step 2 : Alkylation or acylation at the N6 position using 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl groups. Ethanol or methanol is often used as a solvent, with reaction times optimized between 12–24 hours at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol is employed for isolation. Yields range from 30–96%, depending on substituent steric effects .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole and quinazoline rings (e.g., δ 8.2–8.5 ppm for triazole protons) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z ~550–600 [M+H]⁺) and isotopic patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer :
- Target Hypotheses :
- Kinase Inhibition : Triazoloquinazolines often target ATP-binding pockets in kinases (e.g., EGFR, BRD4) .
- GPCR Modulation : The 2-methoxyphenylpiperazine moiety suggests affinity for serotonin or dopamine receptors .
- Screening Workflow :
- In vitro assays : Use fluorescence polarization (FP) for BRD4 binding or radioligand displacement for GPCRs .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., c-Myc downregulation in BRD4-linked models) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- LogP Reduction : Introduce polar groups (e.g., hydroxyl or morpholine) to the butyl chain to enhance solubility. Monitor via shake-flask method .
- Metabolic Stability : Replace the 2-methoxyphenyl group with fluorinated analogs to reduce CYP450-mediated oxidation. Assess using liver microsomes .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction; aim for <95% binding to improve bioavailability .
Q. What computational strategies are effective for predicting binding modes with BRD4 or similar epigenetic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4’s acetyl-lysine binding site. Validate with MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the piperazine-quinazoline hinge interaction .
Q. How do contradictory data on in vitro vs. in vivo efficacy arise, and how can they be resolved?
- Methodological Answer :
- Causes : Poor PK (e.g., rapid clearance) or off-target effects in vivo.
- Resolution Strategies :
- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to track bioavailability in xenograft models .
- Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS in plasma and liver extracts .
Q. What analytical methods are critical for detecting degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), UV light, or acidic/basic hydrolysis (0.1M HCl/NaOH).
- HPLC-DAD/ELSD : Use C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to separate degradation peaks. Compare retention times with synthetic standards .
Key Considerations for Researchers
- Contradictions in Synthesis : Lower yields (e.g., 31.1% in some analogs ) may stem from steric hindrance; optimize via microwave-assisted synthesis or alternate solvents (e.g., DMF).
- Biological Variability : Ensure consistent cell culture conditions (e.g., passage number, serum batch) to minimize assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
